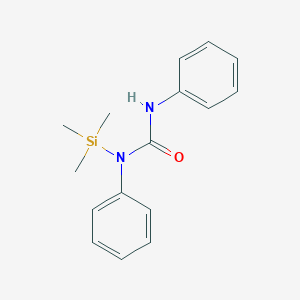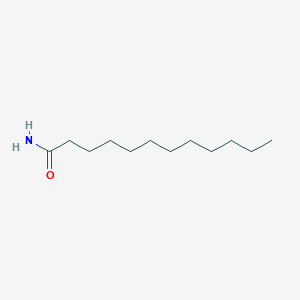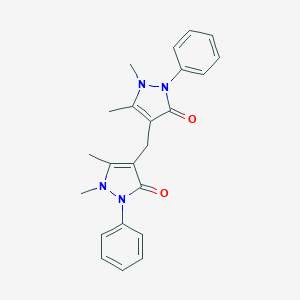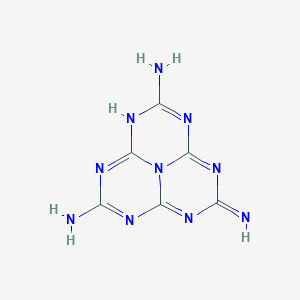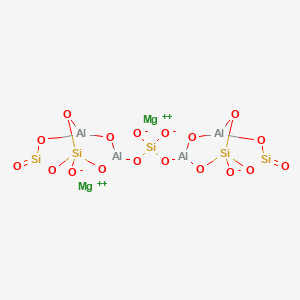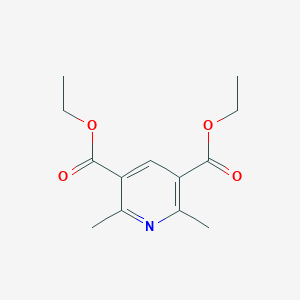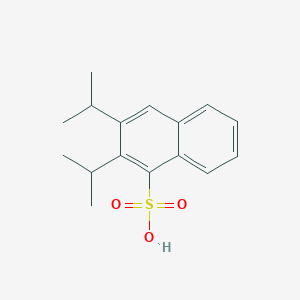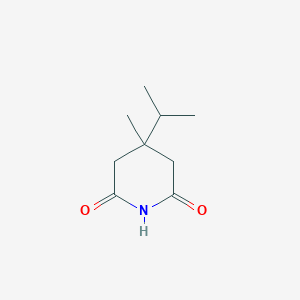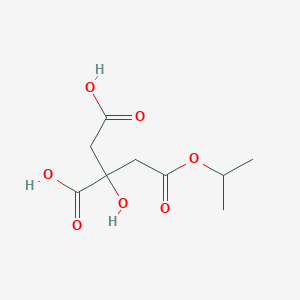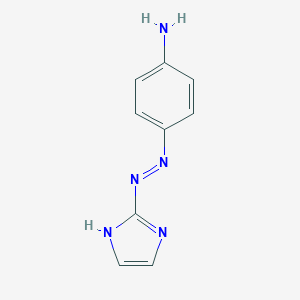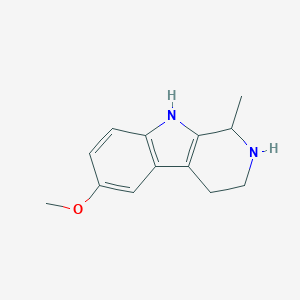
Adrenoglomerulotropin
Descripción general
Descripción
Adrenoglomerulotropin is a substance that is thought to be secreted by the pineal gland or an adjacent region of the brain. It is reported to stimulate aldosterone secretion by the adrenal glands .
Synthesis Analysis
Adrenoglomerulotropin is a lipid factor obtained from pineal extracts. It selectively stimulates the secretion of aldosterone . The term “adrenoglomerulotropin” was introduced by Farrell (1958, 1960) to designate a hypothetical hormone of diencephalic or pineal origin which controlled specifically the secretion of aldosterone by the zona glomerulosa of the adrenal cortex .Molecular Structure Analysis
The molecular formula of Adrenoglomerulotropin is C13H16N2O. It has a molecular weight of 216.28 .Physical And Chemical Properties Analysis
Adrenoglomerulotropin has a melting point of 150-151°C, a boiling point of 356.7°C (rough estimate), and a density of 1.0590 (rough estimate). Its refractive index is estimated to be 1.6450 .Aplicaciones Científicas De Investigación
Regulation of Aldosterone Secretion : Adrenoglomerulotropin has been identified as a factor that selectively stimulates the secretion of aldosterone. It plays a role in the control of aldosterone secretion through an excitatory-inhibitory system involving adrenoglomerulotropin, pituitary corticotropin, and an anticorticotropin of pineal origin (Farrell, 1960).
Adrenal Cortex Histology and Steroid Hormone Secretion : Studies on the adrenal cortex, particularly the zona glomerulosa, have shown the importance of adrenoglomerulotropin in correlating histologic changes with steroid hormone secretion, providing insights into the functional aspects of the adrenal gland (Hartroft & Eisenstein, 1957).
Role in Adrenocortical Functions : Research has delved into the fine-tuning of adrenocortical functions by locally produced growth factors, including adrenoglomerulotropin. This research is crucial for understanding the differentiated functions and regeneration of adrenocortical cells (Feige et al., 1998).
Implications in Adrenal Diseases and Tumors : Studies have also focused on the role of adrenoglomerulotropin in adrenal diseases, including adrenal hyperplasia and carcinoma. Understanding the molecular mechanisms influenced by adrenoglomerulotropin can provide insights into the pathophysiology of these diseases and potential therapeutic applications (Berthon et al., 2010).
Adrenal Stem/Progenitor Cell Maintenance : Research on the mechanisms of stem/progenitor cell maintenance in the adrenal cortex, including the role of adrenoglomerulotropin, is significant for understanding adrenal gland development and regeneration (Lerário et al., 2017).
Direcciones Futuras
While there is limited information available on the future directions of Adrenoglomerulotropin research, its role in stimulating aldosterone secretion suggests potential areas of interest. For instance, understanding its synthesis and mechanism of action could provide insights into conditions related to aldosterone secretion, such as hypertension and certain types of heart disease .
Propiedades
IUPAC Name |
6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUORFDQRFHYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871835 | |
| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenoglomerulotropin | |
CAS RN |
1210-56-6 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenoglomerulotropin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADRENOGLOMERULOTROPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



